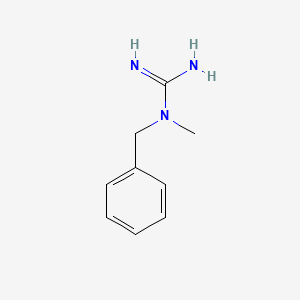

N-Benzyl-N-Methylguanidine

Description

Significance of the Guanidine (B92328) Functional Group in Contemporary Organic and Medicinal Chemistry

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a structure of profound importance in modern science. britannica.com It is a highly basic organic compound with a pKa of 13.6, meaning it exists almost exclusively as the protonated guanidinium (B1211019) cation in neutral aqueous solutions. wikipedia.orgnih.gov This strong basicity and the ability of the planar, resonance-stabilized guanidinium ion to act as a versatile hydrogen bond donor are central to its functions. wikipedia.orgresearchgate.netnih.gov

In medicinal chemistry, the guanidine moiety is recognized as a critical pharmacophore—a molecular feature responsible for a drug's biological activity. researchgate.netnih.govnih.gov Its capacity to engage in multiple non-covalent interactions, such as hydrogen bonding, salt bridges, and cation-π interactions, allows it to bind effectively to biological targets like enzymes and receptors. researchgate.netnih.gov This is exemplified by the amino acid Arginine, where the side-chain guanidinium group is crucial for protein structure and function, often mediating interactions with anionic substrates like carboxylates and phosphates. researchgate.nettubitak.gov.tr

The versatility of the guanidine group is further demonstrated by its presence in a wide array of clinically significant drugs. These compounds span various therapeutic classes, highlighting the group's adaptability in drug design. researchgate.nettubitak.gov.trresearchgate.net For instance, the development of biguanides like Metformin for diabetes treatment originated from historical observations of the antihyperglycemic properties of guanidine-containing natural products. wikipedia.org Other examples include the antibacterial agent Sulfaguanidine, the antimalarial Chlorguanide, and the anticancer drug Imatinib (Gleevec). britannica.comresearchgate.nettubitak.gov.tr The widespread application of this functional group underscores its enduring value in the development of new therapeutic agents. researchgate.net

Table 1: Examples of Marketed Drugs Containing the Guanidine Functional Group

| Drug Name | Therapeutic Area |

|---|---|

| Metformin | Antidiabetic |

| Imatinib | Anticancer |

| Sulfaguanidine | Antibacterial |

| Chlorguanide | Antimalarial |

| Cimetidine | Anti-ulcer |

Overview of N-Benzyl-N-Methylguanidine: Bridging Fundamental Chemistry and Advanced Research

This compound is a disubstituted guanidine that serves as a valuable molecular scaffold in chemical and pharmaceutical research. It incorporates the key features of the guanidine core while adding the lipophilic benzyl (B1604629) group and a methyl group, which allows for systematic structural modifications to explore structure-activity relationships (SAR). The N-benzyl fragment is a common motif in drug discovery, valued for its ability to engage in cation-π interactions and to serve as a platform for optimizing a compound's properties. nih.gov

While direct therapeutic applications of this compound itself are not documented, its structure forms the basis for numerous research compounds. Scientists synthesize derivatives of this molecule to investigate new biological activities. For example, extensive research has been conducted on substituted benzyl guanidine derivatives as potential antimicrobial agents. mdpi.com Studies have detailed the synthesis of libraries of these compounds to test their efficacy against bacteria like S. aureus and E. coli. mdpi.com The synthetic routes often involve the guanylation of the corresponding N-benzyl-N-methylamine, showcasing the role of this compound as a key structural unit in the design of new bioactive molecules. mdpi.comnih.gov Further research into related structures, such as N-benzyl-N-methyldecan-1-amine, has revealed potent anti-inflammatory activities, suggesting another promising avenue for the application of the N-benzyl-N-methyl fragment. frontiersin.orgnih.gov

Table 2: Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C9H13N3 | uni.lu |

| InChIKey | HRUWBAUPQXBXBY-UHFFFAOYSA-N | uni.lu |

| IUPAC Name | 1-benzyl-1-methylguanidine | uni.lu |

| Molecular Weight (Sulfate Salt) | 261.30 g/mol | sigmaaldrich.com |

| Physical Form (Sulfate Salt) | Solid | sigmaaldrich.comsigmaaldrich.com |

Historical Context and Evolution of Research on Substituted Guanidines

The history of guanidine chemistry began in 1861 when Adolph Strecker first isolated the compound by degrading guanine (B1146940), a component of guano. britannica.comwikipedia.org Early research uncovered its physiological effects and noted its presence in various natural products. britannica.com A significant milestone was the discovery of guanidine derivatives in nature with therapeutic properties, such as galegine (B1196923) from French lilac (Galega officinalis), which was known for its blood-sugar-lowering effects and ultimately inspired the development of modern biguanide (B1667054) drugs. wikipedia.orgresearchgate.net In the early 20th century, synthetic guanidine derivatives like the trypanocidal agent Synthalin (decamethylenediguanidine) and the antibacterial Sulfaguanidine were developed, marking the entry of substituted guanidines into mainstream medicine. britannica.com

Research on substituted guanidines has evolved considerably from these early beginnings. Initially, the focus was on simple derivatives and their broad physiological actions. britannica.com Contemporary research, however, is characterized by a much more targeted and sophisticated approach. Chemists now design and synthesize complex, highly substituted guanidines to act as selective ligands for specific biological receptors and enzymes. nih.govnih.govacs.org This allows for the fine-tuning of pharmacological activity and the reduction of off-target side effects. For example, distinct modifications to the guanidine group in peptidic ligands have been shown to generate selectivity for different integrin subtypes. nih.govnih.gov Furthermore, the unique reactivity of the guanidine moiety is being harnessed in organic synthesis, with guanidine derivatives being explored as potent organocatalysts and as key building blocks in the total synthesis of complex marine natural products. nih.govmdpi.com This evolution reflects a deeper understanding of the guanidine group's chemical properties and its vast potential in both medicinal and synthetic chemistry. researchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-benzyl-1-methylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-12(9(10)11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUWBAUPQXBXBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274497 | |

| Record name | N-Benzyl-N-Methylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7565-19-7 | |

| Record name | N-Benzyl-N-Methylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

General Principles of Substituted Guanidine (B92328) Synthesis

The synthesis of substituted guanidines is a cornerstone of medicinal and organic chemistry, with a variety of methods developed to introduce the guanidinium (B1211019) moiety into a diverse range of molecular scaffolds. These methods can be broadly categorized into classical condensation reactions and modern guanidinylation protocols.

Amine-Cyanamide Condensation Reactions

A foundational method for the synthesis of substituted guanidines involves the condensation of amines with cyanamide (B42294) or its derivatives. This approach leverages the nucleophilic character of the amine to attack the electrophilic carbon of the cyanamide. The reaction of an amine with cyanamide typically requires elevated temperatures or acid catalysis to proceed efficiently. For instance, the reaction of amine hydrochloride salts with cyanamide at reflux can yield the corresponding guanidine salts. tcichemicals.com

The versatility of this method allows for the preparation of various substitution patterns on the guanidine core. For example, symmetrical or unsymmetrical N,N'-disubstituted guanidines can be synthesized by reacting an appropriate amine with a substituted cyanamide, either through fusion or in a suitable high-boiling solvent like chlorobenzene. google.com However, steric hindrance can play a significant role in the success of these reactions. The reaction of a monosubstituted amine with a disubstituted cyanamide to produce a trisubstituted guanidine can result in low yields, particularly if the substituents on the cyanamide are bulky. chemsynthesis.com

Contemporary Guanidinylation Protocols

Modern synthetic chemistry has introduced a plethora of reagents and catalytic systems to facilitate the guanidinylation of amines under milder and more efficient conditions. These "guanidinylation protocols" often involve the use of pre-activated guanylating agents that readily react with amines.

One common strategy employs thiourea (B124793) derivatives as precursors. For example, N,N'-disubstituted thioureas can be activated with reagents like mercury(II) chloride or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to promote guanylation. scholaris.ca More environmentally friendly activating reagents, such as cyanuric chloride, have also been developed to replace heavy metals like mercury. organic-chemistry.org

Other contemporary methods utilize pyrazole-carboxamidines, such as 1-amidinopyrazole hydrochloride, which react with primary and secondary amines to afford the corresponding guanidines. tcichemicals.com The use of protecting groups on the guanylating agent, such as Boc or Ts, allows for the synthesis of protected guanidines, which can be deprotected at a later stage in a synthetic sequence. tcichemicals.com This is particularly useful in the total synthesis of complex natural products containing the guanidine functionality. nih.govrsc.orgmdpi.com

Catalytic approaches have also emerged as powerful tools for guanidine synthesis. Scandium(III) triflate has been shown to be an effective catalyst for the guanylation of various amines with cyanamide in water, offering a practical method for water-soluble substrates. organic-chemistry.org Furthermore, copper-catalyzed three-component reactions of cyanamides, arylboronic acids, and amines provide an efficient route to trisubstituted N-aryl guanidines. organic-chemistry.org

Targeted Synthesis of N-Benzyl-N-Methylguanidine and Structural Analogues

The specific synthesis of this compound can be approached using the general principles outlined above. The selection of the synthetic route will depend on the availability of starting materials and the desired scale of the reaction.

Catalytic Synthetic Pathways for this compound Formation

A plausible and efficient route to this compound involves the direct guanidinylation of N-methylbenzylamine. This can be achieved using a variety of modern guanidinylating reagents. For instance, reacting N-methylbenzylamine with a protected S-methylisothiourea derivative, followed by deprotection, would yield the target compound.

A patent for the preparation of substituted guanidines describes a general catalytic process that can be adapted for the synthesis of this compound analogues. For example, the synthesis of N-(l-naphthyl)-N'-benzyl-N'-methyl guanidine was achieved by reacting N-(l-naphthyl)amine hydrochloride with N-methyl, N-benzyl cyanamide using a Lewis acid catalyst. google.com This suggests that a similar approach, reacting an appropriate amine with a pre-formed N-benzyl-N-methylcyanamide, could be a viable pathway.

The following table outlines a potential synthetic approach based on the reaction of N-methylbenzylamine with a common guanidinylating reagent.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference Analogy |

| N-Methylbenzylamine | 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea | HgCl₂, Et₃N | N-Benzyl-N-methyl-N',N''-bis(Boc)guanidine | nih.gov |

| N-Benzyl-N-methyl-N',N''-bis(Boc)guanidine | Trifluoroacetic Acid (TFA) | - | This compound | nih.govmdpi.com |

Phase-Transfer Catalysis in Guanidine Alkylation

Phase-transfer catalysis (PTC) offers a powerful and operationally simple method for the alkylation of guanidines, providing a route to more complex substituted derivatives. nih.gov This technique is particularly useful for the synthesis of highly functionalized guanidines under mild, biphasic conditions. nih.gov The process typically involves the deprotonation of a protected guanidine with a base in the aqueous phase, followed by the transfer of the resulting anion to the organic phase by a phase-transfer catalyst, such as a tetrabutylammonium (B224687) salt, where it reacts with an alkyl halide. nih.gov

This method has been successfully applied to the alkylation of carbamate-protected guanidines with a variety of alkyl halides and mesylates. nih.gov The reaction is tolerant of a wide range of functional groups on both the guanidine and the alkylating agent. nih.gov For the synthesis of this compound, one could envision a strategy starting from a suitably protected N-benzylguanidine, which is then methylated using methyl iodide under phase-transfer conditions.

The table below illustrates the general conditions for phase-transfer catalyzed alkylation of a protected guanidine.

| Substrate | Alkylating Agent | Catalyst | Base | Solvent System | Typical Yield | Reference |

| N,N'-di-Boc-guanidine | Alkyl Halide | Tetrabutylammonium Iodide (TBAI) | KOH | CH₂Cl₂/H₂O | Good to Excellent | nih.gov |

Palladium-Catalyzed Approaches for Cyclic Guanidine Architectures

While this compound is an acyclic molecule, the principles of palladium-catalyzed reactions are highly relevant for the synthesis of its structural analogues, particularly those incorporated into cyclic systems. Palladium catalysis has emerged as a versatile tool for the construction of carbon-nitrogen bonds and has been successfully applied to the synthesis of cyclic guanidines. organic-chemistry.org

One notable approach involves the palladium-catalyzed carboamination of alkenes. This reaction allows for the intramolecular cyclization of N-allyl guanidines with aryl or alkenyl halides to produce five-membered cyclic guanidines in good yields. organic-chemistry.org This methodology provides a rapid entry to complex cyclic guanidine derivatives from readily available starting materials.

Furthermore, palladium-catalyzed C-H functionalization using the guanidine group as a directing group has been developed for the ortho-arylation and olefination of arylguanidines. prepchem.com This strategy allows for the direct modification of the aromatic ring in arylguanidines, providing access to a wide range of substituted analogues.

The following table summarizes a palladium-catalyzed approach for the synthesis of cyclic guanidines.

| Reaction Type | Substrate | Coupling Partner | Catalyst | Product | Reference |

| Intramolecular Carboamination | N-Allyl Guanidine | Aryl/Alkenyl Halide | Pd(OAc)₂ / Ligand | 5-Membered Cyclic Guanidine | organic-chemistry.org |

Derivatization and Functionalization Strategies

The benzyl (B1604629) group attached to the this compound scaffold provides a versatile handle for introducing structural diversity. The enhanced reactivity of the benzylic position, attributed to the stabilization of intermediates by the adjacent aromatic ring, allows for specific chemical transformations. wikipedia.org

Standard laboratory methods can be employed to functionalize the benzylic C-H bond. For instance, the Wohl-Ziegler reaction facilitates the bromination of a benzylic C-H bond. Furthermore, the benzylic alkyl group can be oxidized to a carboxylic acid using strong oxidizing agents like aqueous potassium permanganate (B83412) (KMnO₄) or concentrated nitric acid (HNO₃). wikipedia.org Selective oxidation to a carbonyl group is also achievable. wikipedia.org

The synthesis of N-benzyl guanidine derivatives often involves the reductive amination of an aldehyde to form an amino intermediate, which then undergoes guanylation. mdpi.com This pathway allows for the use of various substituted benzyl precursors, enabling modifications to the aromatic ring. While direct functionalization of the N-methyl group is less common, analogous synthetic routes can incorporate different N-alkyl groups from the outset. For example, a derivative featuring a methyl group on a terminal nitrogen atom has been synthesized, demonstrating the feasibility of modifying the substitution pattern on the nitrogen atoms. mdpi.com

Table 1: Selected Laboratory Methods for Benzylic Position Functionalization

| Reaction Type | Reagents | Transformation |

| Bromination | Wohl-Ziegler Reaction | Ar-CHR₂ → Ar-CBrR₂ |

| Oxidation | Aqueous KMnO₄ or conc. HNO₃ | Ar-CHR₂ → Ar-COOH |

| Selective Oxidation | CrO₃-dmpyz or 2-iodoxybenzoic acid | Ar-CH₂R → Ar-C(O)R |

Data sourced from general benzylic reactivity principles. wikipedia.org

The guanidine core of this compound is highly amenable to functionalization. A prevalent strategy for constructing guanidine derivatives involves the guanylation of a primary amine using a protected S-methylisothiourea, such as Boc-protected S-methylisothiourea. mdpi.com The use of protecting groups like tert-Butoxycarbonyl (Boc) is crucial, as it allows for controlled reactions and subsequent deprotection to yield the desired guanidinium salt. mdpi.com

Acylation represents another key functionalization pathway. For instance, N-Benzyl-N''-(4-methyl-benzoyl)-guanidine has been synthesized, demonstrating the ability of the guanidine moiety to be derivatized with acyl groups. nih.gov The guanidine group can also be derivatized for analytical purposes, such as through reactions with agents like benzoin, which facilitates sensitive and selective quantification. nih.gov In more complex applications, the N-methylguanidine scaffold has been successfully incorporated into larger molecular frameworks, such as in the synthesis of N-methylguanidine-bridged nucleic acids (GuNA[NMe]), where an acetyl protecting group was employed. rsc.org

Mechanistic Studies of Guanidine Reactivity and Transformations

The reactivity of guanidine and its derivatives is characterized by the high basicity and nucleophilicity of the guanidine moiety, as well as specific decomposition and oxidation pathways.

The guanidine group contains multiple nitrogen atoms with lone pairs of electrons, making it a potent nucleophile. The delocalization of the positive charge across the central carbon and three nitrogen atoms in the protonated guanidinium form influences the nucleophilicity of the molecule. researchgate.net The synthesis of N-acylated guanidines, such as N-Benzyl-N''-(4-methyl-benzoyl)-guanidine, exemplifies the nucleophilic character of the guanidine moiety, where it attacks a carbonyl carbon of an acylating agent. nih.gov This reactivity is fundamental to many of the derivatization strategies employed for this class of compounds.

Studies on guanidinium salts provide insight into the thermal decomposition behavior of guanidine-containing systems. The thermal decomposition of these compounds is typically a complex, multi-step process. osti.gov For model compounds like Bis(guanidinium) 5,5'-azobitetrazolate (GUzT), the decomposition process begins with a proton transfer from the guanidinium cation to the anion. osti.gov The onset of decomposition for this system is observed at temperatures between 140°C and 150°C. osti.gov The process results in the evolution of several gaseous products, including guanidine itself, ammonia, and nitrogen, alongside the formation and subsequent decomposition of a non-volatile residue. osti.gov

Table 2: Major Gaseous Products from the Thermal Decomposition of a Model Guanidinium Salt (GUzT)

| Evolved Gas | Key Mass Spectrometry Ion Signal (m/z) |

| Guanidine | 59 (molecular ion), 43 (daughter ion) |

| ABT Decomposition Product | 110 (largest fragment), 53 (daughter ion) |

Data sourced from a study on Bis(guanidinium) 5,5'-azobitetrazolate. osti.gov

The N-benzyl substitution pattern in this compound introduces a specific pathway for oxidative reactions. A notable transformation is the selective oxidative cleavage of the benzyl C–N bond under metal-free electrochemical conditions. mdpi.com This reaction proceeds without the need for external chemical oxidants and utilizes water as the oxygen source. mdpi.com

The proposed mechanism involves a single-electron oxidation of the benzylamine (B48309) at the anode to generate a nitrogen radical cation intermediate. This intermediate then undergoes deprotonation and rearrangement, followed by further oxidation to a benzyl-carbocation. The carbocation is subsequently captured by water, leading to the cleavage of the C-N bond and formation of a corresponding carbonyl compound. mdpi.com This electrochemical method highlights a specific vulnerability of the N-benzyl group to oxidative cleavage, a pathway that competes with the oxidation of the benzylic C-H bond. wikipedia.orgmdpi.com

Table 3: General Conditions for Electrochemical Oxidative C-N Bond Cleavage

| Parameter | Condition |

| Catalyst/Oxidant | None (Metal-free) |

| Electrodes | Platinum plates (anode and cathode) |

| Current | Constant current (e.g., 2 mA) |

| Solvent System | Acetonitrile (B52724) (MeCN) and Water (H₂O) |

| Additive | TsOH·H₂O |

| Temperature | Room temperature |

Data sourced from a study on the electrochemical oxidation of benzylamines. mdpi.com

Computational Chemistry and Molecular Modeling Investigations

Theoretical Frameworks Applied to Guanidine-Based Systems

The study of guanidine-based systems like N-Benzyl-N-Methylguanidine relies on robust theoretical frameworks to model their complex behavior. Density Functional Theory (DFT) is a prominent quantum chemical method used for these investigations. rsc.orgwavefun.com DFT is effective for assessing the feasibility of bespoke guanidine-based compounds in various chemical processes, such as their potential as biomimetic hydrides for carbon dioxide reduction. rsc.org Computational calculations, including methods like B3LYP/6-31G(d,p) and M06-2X/6-31G(d,p), are employed to explore the relationship between molecular structure, reaction mechanisms, and reactivity. cuny.edu These theoretical approaches are foundational for predicting molecular geometry, reaction energetics, and electronic properties with a useful degree of accuracy. wavefun.com

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand, such as a guanidine (B92328) derivative, might bind to a macromolecular target.

Molecular docking studies have been instrumental in understanding how guanidine derivatives interact with various biological targets. The positively charged guanidinium (B1211019) group frequently forms key ionic bonds and hydrogen bonds with receptor active sites. For instance, in studies of histamine (B1213489) H3 receptor (H3R) antagonists, the benzyl-bound guanidino moiety of test compounds was shown to form a crucial ionic bond with the amino acid E2065.46. nih.gov Similarly, when targeting muscarinic M2 and M4 receptors, the guanidine group forms a hydrogen-bond network with key amino acids like N4046.52. nih.govacs.org

In another example, docking studies on guanidine-based ligands designed for the guanidine-II riboswitch revealed that the guanidino moieties bind to both nucleobases and the phosphate (B84403) backbone within the binding pockets. nih.gov Molecular dynamics (MD) simulations further enhance these models by showing the stability of the ligand-receptor complex over time and revealing dynamic interactions, such as hydrogen bond formation between a guanidine donor and a phosphate acceptor on an RNA target. rsc.org

| Target | Guanidine Derivative Type | Key Interactions | Source(s) |

| Histamine H3 Receptor | Benzylguanidine derivative | Ionic bond with E2065.46, cation-π with Y1674.57, H-bond with T1193.37 | nih.gov |

| Muscarinic M2/M4 Receptors | Benzylguanidine derivative | Hydrogen bond network with N4046.52/N4176.52 and A1945.46/A2035.46 | nih.govacs.org |

| Guanidine-II Riboswitch | Dimeric guanidine species | Hydrogen bonding to O6 and N7 of guanine (B1146940) (G9) and phosphate groups | nih.gov |

| Human Serum Albumin | Guanidine dicycloamine analog | Binding interactions with key amino acids in the active site | nih.gov |

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt through rotation around its single bonds. libretexts.org This analysis is critical because a ligand's three-dimensional shape dictates its ability to fit into a target's binding site. For flexible molecules like this compound, theoretical conformational analysis using methods like DFT can identify the most stable, low-energy conformers. rcsi.com For example, N-methylation can induce significant conformational shifts, altering the preferred dihedral angles and potentially changing how the molecule interacts with its environment. rcsi.com

Docking studies predict the preferred binding mode, or orientation, of a ligand within a receptor's active site. acs.org For a series of guanidine derivatives targeting muscarinic receptors, docking studies indicated a very consistent binding mode where the entire orthosteric binding site was involved in the interaction. nih.govacs.org The prediction of these binding modes is essential for understanding the structural basis of activity and for designing new derivatives with improved affinity and selectivity. acs.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those using the DFT method with the B3LYP functional, provide detailed information about a molecule's electronic structure, including atomic charges, electron density distribution, and molecular orbitals. wavefun.comnih.gov These properties are fundamental to a molecule's reactivity. For guanidine derivatives, these calculations can elucidate how substituents on the guanidine core modulate its basicity and nucleophilicity. researchgate.net

Global reactivity descriptors derived from these calculations, such as electrophilicity and nucleophilicity indices, can predict the flow of electron density during a chemical reaction. cuny.edu For instance, Fukui functions and local softness calculations can identify specific atomic sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack, offering a granular view of its chemical reactivity. nih.gov

Computational Approaches in Structure-Based Ligand Design and Optimization

Structure-based ligand design uses the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and specificity. Computational modeling is a cornerstone of this approach. A prime example is the design of high-affinity ligands for the guanidine-II riboswitch. nih.gov Starting with the crystal structure of the riboswitch bound to simple guanidine, molecular modeling suggested that linking two guanidine units with a polymethylene chain could exploit twin binding sites, leading to a ligand with 10-fold higher affinity. nih.gov

This process often involves an iterative cycle of designing a compound in silico, synthesizing it, and then testing its biological activity. The results are then used to refine the computational model for the next round of design. nih.govacs.org This optimization strategy was used to modify histamine H3R antagonists, leading to the discovery of potent muscarinic receptor antagonists. nih.gov

Application in Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govacquirepublications.org In 3D-QSAR, the 3D structures of ligands are used to calculate potential energy fields, which then serve as descriptors to build a predictive model. frontiersin.org

QSAR studies have been successfully applied to various guanidine derivatives.

Antimalarial Agents: A docking-based 3D-QSAR study on tricyclic guanidine analogues produced a highly predictive model (r² = 0.91) for their inhibitory activity against Plasmodium falciparum Lactate Dehydrogenase, guiding the design of new inhibitors. frontiersin.orgnih.gov

Antiviral Agents: For aminohydroxyguanidine derivatives, QSAR analysis showed that cytotoxicity correlated well with electronic and lipophilic parameters, providing guidelines for structural modifications to minimize toxicity. nih.gov

General Applications: QSAR models for iminoguanidine derivatives have been developed to assess their potential as therapeutics against pathogens like P. aeruginosa. acquirepublications.org

These models are valuable tools for predicting the activity of newly designed compounds before they are synthesized, saving significant time and resources in the drug discovery process. frontiersin.org

| QSAR Application | Compound Class | Key Findings | Source(s) |

| Anti-Malarial | Tricyclic guanidines | Developed a stable and predictive 3D-QSAR model (q² = 0.516, r² = 0.91) to guide new inhibitor design. | frontiersin.orgnih.gov |

| Antiviral (Anti-HIV) | Aminohydroxyguanidines | Cytotoxicity was found to correlate with electronic and lipophilic parameters. | nih.gov |

| Antibacterial | Iminoguanidines | A statistically robust QSAR model was generated to assess inhibitors of P. aeruginosa. | acquirepublications.org |

Advanced Research Applications and Methodological Contributions

Organocatalysis and Catalytic Applications

Guanidines, recognized for their strong basicity and unique hydrogen-bonding capabilities, have emerged as a significant class of organocatalysts. researchgate.netsemanticscholar.org Their structure, featuring a central carbon atom bonded to three nitrogen atoms, allows for the delocalization of a positive charge in their protonated (guanidinium) form, enhancing their ability to act as hydrogen-bond donors and coordinate with various molecules. semanticscholar.org The catalytic properties, including basicity and nucleophilicity, can be precisely adjusted by altering the substituents on the nitrogen atoms, which allows for the control of reaction chemo-, regio-, and enantioselectivity. semanticscholar.org

While commercially available guanidines such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) and 1,1,3,3-Tetramethylguanidine (TMG) are widely studied, substituted acyclic guanidines like N-Benzyl-N-Methylguanidine and its derivatives are also pivotal in organocatalysis. researchgate.net The substituents, a benzyl (B1604629) and a methyl group in this case, modulate the steric and electronic properties of the guanidine (B92328) core. This modification influences the catalyst's basicity and its interaction with substrates, making it a valuable tool in promoting various organic reactions. semanticscholar.org Chiral guanidine derivatives, for instance, have proven to be highly effective asymmetric catalysts for a diverse range of chemical transformations. researchgate.net The guanidine group can also be anchored to solid supports, such as Merrifield resin, to create recoverable and reusable catalysts for reactions like the Michael reaction. researchgate.net

The catalytic action of guanidines and their conjugate acids, guanidinium (B1211019) cations, is multifaceted. Guanidines are not merely strong Brønsted bases that deprotonate substrates; they can also function as nucleophilic catalysts. researchgate.net In their protonated state, guanidinium cations are exceptional hydrogen-bond donors. This dual functionality is key to their catalytic prowess, enabling a bifunctional activation mode where the guanidinium cation can interact with and position both an electrophile and a nucleophile simultaneously via hydrogen bonds. researchgate.netnih.gov

Density Functional Theory (DFT) calculations have provided deep insights into these mechanisms. For example, in the aza-Henry reaction catalyzed by a chiral guanidine-amide, the process involves three steps: deprotonation of the nitroalkane (the rate-determining step), C-C bond formation (the chirality-controlling step), and proton transfer to regenerate the catalyst. nih.gov Stereochemical control is often dictated by the rigid structure of the catalyst and specific non-covalent interactions, such as hydrogen bonding and steric repulsion between groups on the catalyst and the substrates. nih.gov In some cases, the guanidinium cation and an associated anion (like a chloride ion) can cooperatively activate substrates through hydrogen bonding. researchgate.net

Table 1: Mechanistic Roles of Guanidine and Guanidinium Species in Catalysis

| Catalytic Species | Primary Role | Mode of Action |

| Guanidine (Neutral) | Brønsted Base / Nucleophile | Abstracts a proton from a substrate; direct nucleophilic attack. researchgate.net |

| Guanidinium (Protonated) | Brønsted Acid / H-Bond Donor | Activates electrophiles and nucleophiles via mono- or bifunctional hydrogen bonding. researchgate.netnih.gov |

Guanidine-based organocatalysts have demonstrated high efficacy in several key organic reactions.

Michael Additions: Chiral guanidines are effective catalysts for asymmetric Michael reactions. For instance, modified guanidines have been used to catalyze the addition of a prochiral glycine (B1666218) derivative to acrylates with high enantioselectivity (>95% ee) under mild, solvent-free conditions. researchgate.net They have also been successfully employed in the Michael addition of dibenzyl malonates to cyclopentenone. researchgate.net

Alkylation: The strong basicity of guanidines facilitates alkylation reactions. While direct catalysis of N-alkylation by this compound is a specific application, the broader class of guanidine bases is instrumental in promoting such transformations. Relatedly, nickel-catalyzed N-alkylation of amides with alcohols often employs a base, a role guanidines can fulfill. researchgate.net

Epoxidations: Guanidine derivatives have been used as catalysts in the asymmetric epoxidation of α,β-unsaturated ketones, such as chalcone, yielding products with notable enantiomeric excess. researchgate.net

Guanidinium salts, derived from guanidines like 1,1,3,3-Tetramethylguanidine (TMG), are precursors to a versatile class of protic ionic liquids (ILs). researchgate.netrsc.org These ILs are synthesized by reacting the guanidine base with various protic acids (e.g., sulfuric acid, acetic acid). rsc.org The resulting guanidinium-based ILs possess a tunable set of properties, including viscosity, melting point, thermal stability, and conductivity, which can be modified by altering the cation or anion. researchgate.net

These ILs are not just solvents but can also act as catalysts. For example, 1,1,3,3-tetramethylguanidinium hydrogen sulfate (B86663) has been identified as an effective catalyst for the synthesis of biolubricant esters, and it can be recovered and reused multiple times without a significant loss of activity. rsc.org Their applications extend to electrochemistry, where they are explored as electrolytes in lithium-ion batteries and dye-sensitized solar cells. researchgate.net

Table 2: Examples of Guanidinium-Based Ionic Liquid Catalysts and Their Applications

| Ionic Liquid Name | Precursor Guanidine | Application | Reference |

| 1,1,3,3-Tetramethylguanidinium Hydrogen Sulphate (TMG·HSO₄) | 1,1,3,3-Tetramethylguanidine | Catalysis of esterification for biolubricant synthesis. | rsc.org |

| 1,1,3,3-Tetramethylguanidinium Methoxyacetate ([TMG][MOAc]) | 1,1,3,3-Tetramethylguanidine | SO₂ capture and conversion. | acs.org |

| Ester-functionalized Guanidinium IL | Guanidine Derivative | Gel polymer electrolyte for lithium-ion batteries. | researchgate.net |

Supramolecular Chemistry and Self-Assembled Systems

The unique structural and electronic properties of the guanidinium group make it a valuable component in the field of supramolecular chemistry, which focuses on non-covalent interactions between molecules.

The guanidinium cation is an excellent hydrogen-bond donor, a property that is central to its role in molecular recognition. It can form strong and directional hydrogen bonds with anionic groups like carboxylates, phosphates, and sulfates. researchgate.net This ability allows it to serve as a recognition site for complementary guest molecules.

In host-guest chemistry, macrocyclic hosts such as cucurbit[n]urils (Q[n]) and cyclodextrins are often used to encapsulate guest molecules. rsc.orgnih.gov The interaction between the host and guest is driven by a combination of non-covalent forces. Studies have shown that guanidinium-containing guests can interact with these hosts. For instance, the interaction between a diamine guest and cucurbit researchgate.neturil (Q researchgate.net) was stabilized by N–H⋯O hydrogen bonds between the protonated amine groups of the guest and the portal oxygen atoms of the host. rsc.orgworktribe.com The guanidinium group, with its planar structure and multiple H-bond donors, is well-suited for such specific recognition, enabling the construction of complex, self-assembled supramolecular architectures. nih.gov

Self-Assembly Phenomena and Directed Synthesis

The self-assembly of guanidinium-containing molecules is a process driven by a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and π-π stacking. The guanidinium cation is particularly effective at forming strong, directional hydrogen bonds and participating in ion-pairing interactions.

Research into guanidinium-based surfactants has shown that the unique behavior of the guanidinium headgroup can direct the formation of various aggregates. nih.gov This allows for the synthesis of nanomaterials with diverse morphologies, such as spheres, disks, and fibers, through sol-gel chemistry. nih.gov The process of self-assembly can be initiated and controlled by external stimuli, leading to the formation of ordered supramolecular systems. For instance, novel hyperbranched polyamidoamine guanidinium salts have been shown to self-assemble when mixed with cationic acrylamide (B121943) copolymers in aqueous solutions. researchgate.net

The synthesis of specific N-benzyl guanidine derivatives is often achieved through multi-step reactions. A common synthetic route involves the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, to control reactivity. For example, benzyl guanidine derivatives can be prepared by reacting a protected isothiourea, like BocN=C(SMe)-NHBoc, with an appropriate amine, followed by deprotection using an acid like trifluoroacetic acid (TFA). nih.govmdpi.com This modular approach allows for the directed synthesis of a wide array of derivatives with tailored properties for specific applications.

Design and Characterization of Guanidine-Derived Supramolecular Gels

Supramolecular gels are a class of soft materials where low-molecular-weight gelators self-assemble into three-dimensional networks that immobilize solvent molecules. The guanidinium group is an excellent functional moiety for designing such gelators due to its strong hydrogen-bonding capabilities.

The formation of these gels is a hierarchical process that begins with the assembly of molecules into one-dimensional chains, which then laterally associate to form fibers. These fibers entangle to create the gel network. nih.gov In the case of N-benzyl substituted compounds, such as N-benzyl, N′-acylbispidinols, the formation of supramolecular organogels is driven by hydrogen bonding involving amide and hydroxyl groups, as well as π-π stacking interactions between the aromatic rings. nih.govworktribe.commdpi.com The presence of the benzyl group is crucial for these aromatic interactions, which contribute to the stability of the gel network.

The characterization of these gels requires a multi-technique approach to understand their structure and properties at different length scales. rsc.org Common methods include:

Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the hydrogen-bonding interactions that drive gel formation. nih.gov

Microscopy: Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide visual information about the morphology of the fibrous network. nih.gov

Scattering Techniques: Small-Angle X-ray Scattering (SAXS) can be used to determine the dimensions and packing of the self-assembled structures. nih.gov

Rheology: Rheological measurements are employed to study the mechanical properties of the gels, such as their stiffness and stability. rsc.orgmdpi.com

| Characterization Technique | Information Obtained | Relevance to Guanidine Gels |

| FTIR Spectroscopy | Identifies functional groups and intermolecular hydrogen bonds. | Confirms the role of N-H and C=O groups in the self-assembly of guanidinium-based gelators. nih.gov |

| Electron Microscopy (SEM/TEM) | Visualizes the morphology of the gel network (e.g., fibers, ribbons). | Reveals the fibrillar nanostructures formed by the entanglement of self-assembled guanidinium compounds. nih.gov |

| X-ray Scattering (SAXS) | Provides data on the size, shape, and arrangement of nanoscale structures. | Elucidates the packing and dimensions of the molecular chains within the gel fibers. nih.gov |

| Rheology | Measures the viscoelastic properties (e.g., storage and loss moduli). | Quantifies the mechanical strength and stability of the supramolecular gel network. rsc.org |

This table summarizes key techniques used to characterize guanidine-derived supramolecular gels and the insights they provide.

Integration into Molecular Nanocages and Functional Materials

The predictable bonding patterns and structural rigidity of the guanidinium moiety make it a valuable component in the construction of porous functional materials and molecular nanocages. These materials have ordered, repeating structures with pores on the nanometer scale, making them suitable for applications in catalysis, separation, and storage.

Guanidinium has been successfully integrated into Covalent Organic Frameworks (COFs), which are crystalline porous polymers. In one study, a COF was designed where guanidinium groups were positioned on the edges of hexagonal pores. mdpi.com This arrangement creates a positively charged pore environment capable of binding anionic species, demonstrating the material's potential for removing pollutants like heavy metal oxoanions from water. mdpi.com Similarly, guanidinium-based ionic porous organic polymers have shown exceptionally high uptake capacities for permanganate (B83412) ions, driven by electrostatic interactions. rsc.org

Beyond porous frameworks, guanidinium can be incorporated into other functional materials. Guanidinium-based hybrid materials, which combine organic guanidinium cations with inorganic anions, are being explored for applications in nonlinear optics. acs.org Furthermore, guanidinium-functionalized amphiphilic random copolymers have been synthesized and investigated as novel anticancer agents, demonstrating the versatility of this functional group in materials designed for biomedical applications. nih.gov The unique self-assembly properties of guanidinium-based surfactants also allow them to act as structure-directing agents in the synthesis of nanostructured materials, including mesostructured polymers and carbon materials. nih.gov

Medicinal Chemistry and Rational Drug Design Principles

In medicinal chemistry, the guanidine group is recognized as a key pharmacophore—a molecular feature responsible for a drug's biological activity. Its ability to exist as a protonated guanidinium cation at physiological pH allows it to engage in strong electrostatic and hydrogen-bonding interactions with biological targets such as receptors and enzymes.

The Guanidine Scaffold as a Prominent Pharmacophore

The guanidine moiety is a privileged structure in drug design, appearing in a wide range of bioactive molecules. researchgate.net Its positive charge and capacity for multi-point hydrogen bonding enable it to mimic the side chain of arginine, a crucial amino acid in many biological recognition processes. This allows guanidine-containing compounds to interact with targets that naturally bind arginine, such as certain enzymes and receptors.

The N-benzyl group, as found in this compound, is also a significant motif in drug discovery. nih.gov It can participate in cation-π interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket, providing a strong anchoring point for the ligand. nih.gov The combination of the guanidine group for electrostatic interactions and the benzyl group for hydrophobic and cation-π interactions makes the N-benzyl guanidine scaffold a versatile tool for designing ligands with high affinity and selectivity.

Structure-Activity Relationship (SAR) Methodologies in Guanidine Drug Design

Structure-Activity Relationship (SAR) studies are fundamental to rational drug design. They involve systematically modifying the chemical structure of a lead compound and evaluating how these changes affect its biological activity. For guanidine derivatives, SAR studies often explore modifications to the substituents on the guanidine nitrogens.

A key strategy in SAR is to synthesize and test a library of analogues with varied substituents. For example, in the development of antimicrobial benzyl guanidine derivatives, researchers synthesized compounds with different substitution patterns on the benzyl ring. nih.gov The results showed that the position and nature of these substituents significantly impacted the compounds' potency against bacterial strains like S. aureus and E. coli. nih.gov For instance, the 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative showed the highest potency, with minimal inhibitory concentrations (MICs) as low as 0.5 µg/mL. nih.gov

Another important aspect of SAR is understanding how structural changes affect selectivity for the intended target over off-targets. In a study of diarylguanidines as NMDA receptor antagonists, adding a methyl group to one of the guanidine nitrogens—creating a structure analogous to this compound—was found to significantly reduce affinity for sigma receptors while retaining high affinity for the NMDA receptor ion channel site. nih.gov This demonstrates how subtle modifications can be used to fine-tune the pharmacological profile of a drug candidate.

| Structural Moiety | Modification Explored | Impact on Activity/Selectivity | Reference |

| Benzyl Ring | Varying substituents (e.g., halogens, trifluoromethyl) | Significantly altered antimicrobial potency against S. aureus and E. coli. | nih.gov |

| Guanidine Nitrogen | Addition of a methyl group (trisubstituted guanidine) | Retained high affinity for NMDA receptors but significantly decreased affinity for sigma receptors. | nih.gov |

| Aryl Groups | Symmetrical vs. Unsymmetrical (e.g., phenyl vs. naphthyl) | Unsymmetrical derivatives showed increased affinity for the NMDA receptor ion channel site. | nih.gov |

This table illustrates how systematic structural modifications in guanidine derivatives, as determined by SAR studies, influence their biological activity and selectivity.

Design of this compound Based Ligands for Specific Biological Targets

The principles of SAR are directly applied to design ligands based on the this compound scaffold for specific biological targets. The goal is to optimize the molecule's interactions with the target's binding site to achieve high potency and selectivity.

A prominent example is the design of noncompetitive NMDA receptor antagonists for potential use as neuroprotective agents. Research has shown that trisubstituted guanidines, such as N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine, exhibit high affinity for the NMDA receptor ion channel (IC50 = 36 nM) and low affinity for off-target sigma receptors (IC50 = 2540 nM). nih.gov The N-methyl group is crucial for achieving this selectivity. The design incorporates a naphthyl group and a substituted phenyl group to optimize interactions within the receptor's binding pocket, while the N-methylguanidine core provides the key charge and hydrogen-bonding features. nih.gov

In the field of anti-infectives, benzyl guanidine derivatives have been designed as potent antibacterial agents. The design strategy involves attaching various substituted benzyl groups to the guanidine core to enhance interactions with bacterial targets. A study on benzyl and phenyl guanidine derivatives identified several compounds with potent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with some derivatives also showing efficacy against methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com The design of these ligands often involves creating a library of compounds to explore how different benzyl substitutions affect the antibacterial spectrum and potency. nih.gov

Strategies for Modulating Biological Activity through Precise Structural Modifications

Key strategies for modulating the biological activity of this compound analogs involve modifications at three primary sites: the benzyl group, the guanidine core, and the substituents on the guanidine nitrogens. Research on related compounds, such as diarylguanidines and other benzyl guanidine derivatives, has demonstrated that even minor changes to these areas can lead to significant shifts in biological function, from neuroprotection to antimicrobial activity.

For instance, in the context of neuroprotective agents, the substitution pattern on the aromatic rings and the nature of the groups attached to the guanidine nitrogens are critical for affinity and selectivity towards specific receptors like the NMDA receptor. nih.gov Similarly, in the development of antimicrobial agents, modifications to the benzyl ring and the guanidine moiety have been shown to be crucial for enhancing potency against various bacterial strains. nih.gov

The following subsections detail the research findings from studies on compounds structurally related to this compound, providing a framework for understanding how its biological activity could be rationally modulated.

Substitutions on the aromatic rings of guanidine derivatives play a pivotal role in determining their biological activity. In a study of diarylguanidines as noncompetitive NMDA receptor antagonists, it was found that the position of substituents on the phenyl rings significantly influenced their affinity for the NMDA receptor ion channel site. Compounds with substituents in the ortho or meta positions displayed greater affinity compared to those with para substituents. nih.gov

Specifically, for symmetrical diarylguanidines, an isopropyl group at the ortho position and an ethyl group at the meta position were preferred. nih.gov When moving to unsymmetrical guanidines, the introduction of a naphthalene (B1677914) ring on one of the guanidine nitrogens, in combination with a substituted phenyl ring on the other, led to a 3- to 5-fold increase in affinity for the NMDA receptor ion channel site. nih.gov

In the realm of antimicrobial benzyl guanidine derivatives, substitutions on the benzyl ring were also found to be critical. For example, a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative showed potent activity against both Staphylococcus aureus and Escherichia coli. mdpi.com Dichlorobenzyl derivatives also demonstrated significant potency, particularly against S. aureus. nih.gov

Table 1: Effect of Aromatic Ring Modifications on Biological Activity of Guanidine Analogs

| Compound Type | Modification | Target/Organism | Effect on Activity | Reference |

| Symmetrically Substituted Diphenylguanidines | ortho or meta substitution on phenyl rings | NMDA Receptor Ion Channel | Greater affinity compared to para substitution | nih.gov |

| Unsymmetrical Diarylguanidines | N-1-naphthyl and N'-(3-ethylphenyl) substitution | NMDA Receptor Ion Channel | 3-5 fold increase in affinity | nih.gov |

| Benzyl Guanidine Derivatives | 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy substitution | S. aureus and E. coli | Potent inhibitory activity | mdpi.com |

| Benzyl Guanidine Derivatives | Dichlorobenzyl substitution | S. aureus | Significantly more potent than against E. coli | nih.gov |

This table is generated based on data from studies on analogs of this compound.

The substitution pattern on the guanidine nitrogen atoms is another critical determinant of biological activity and selectivity. In the study of diarylguanidines, the addition of small alkyl substituents, such as methyl or ethyl groups, to the guanidine nitrogens resulted in tri- and tetrasubstituted derivatives that retained affinity for NMDA receptor ion channel sites but had significantly reduced affinity for sigma receptors. nih.gov This demonstrates that N-methylation can be a key strategy for improving selectivity.

For example, the trisubstituted guanidine, N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine, exhibited high affinity for the NMDA receptor ion channel site (IC50 = 36 nM) and low affinity for sigma receptors (IC50 = 2540 nM). nih.gov

Conversely, in the context of antimicrobial benzyl guanidines, the substitution of a hydrogen atom on the guanidine nitrogen with a methyl or methoxyethyl group led to a significant decrease in antimicrobial potency. nih.gov This suggests that for this particular biological activity, an unsubstituted or differently substituted guanidine core may be preferable.

Table 2: Influence of Guanidine Nitrogen Substitution on Biological Activity

| Base Compound | N-Substituent Modification | Target/Organism | Effect on Activity | Reference |

| N-1-naphthyl-N'-(3-ethylphenyl)guanidine | Addition of a methyl group to form N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine | NMDA and Sigma Receptors | Maintained high affinity for NMDA receptors, significantly reduced affinity for sigma receptors | nih.gov |

| Benzyl Guanidine Derivative (Compound 9g) | Substitution of a guanidine N-H with a methyl or methoxyethyl group | S. aureus | Significant decrease in antimicrobial potency | nih.gov |

This table is generated based on data from studies on analogs of this compound.

These findings underscore the complex and often target-dependent nature of structure-activity relationships in guanidine-containing compounds. The modulation of biological activity through precise structural modifications requires a careful consideration of the target and the desired pharmacological profile. While the data is derived from analogs, it provides a strong foundation for the rational design of novel this compound derivatives with tailored biological activities.

Investigation of Biological Activity and Mechanism of Action in Vitro Studies

Antimicrobial Research Perspectives

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents with unique mechanisms of action. Guanidine-containing compounds, including N-benzylguanidine derivatives, have been a focal point of this research due to their potent and broad-spectrum antimicrobial activities.

In Vitro Antibacterial Activity of Guanidine (B92328) Derivatives

A significant body of research has demonstrated the in vitro antibacterial efficacy of benzylguanidine derivatives against a panel of clinically relevant bacteria. nih.govnih.gov Studies have revealed that the substitution pattern on the benzyl (B1604629) ring plays a crucial role in determining the antibacterial potency. For instance, a series of benzylguanidine derivatives was synthesized and evaluated for their activity against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. nih.govnih.gov

Several derivatives exhibited potent inhibitory activity, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. nih.gov Notably, dichlorobenzyl derivatives demonstrated significant potency against S. aureus. nih.gov The substitution of a hydrogen atom on the guanidine nitrogen with a methyl group in some derivatives led to a marked decrease in antimicrobial activity, highlighting the structural sensitivity of this class of compounds. nih.gov

Interactive Table: In Vitro Antibacterial Activity of Selected Benzylguanidine Derivatives nih.govnih.gov

| Compound/Derivative | Target Bacterium | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Dichlorobenzyl derivative 9v | S. aureus | 0.5 |

| Dichlorobenzyl derivative 9v | E. coli | 4 |

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative 9m | S. aureus | 0.5 |

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative 9m | E. coli | 1 |

| Aminoguanidine hydrazone derivative 10d | S. aureus | 1 |

| Aminoguanidine hydrazone derivative 10d | E. coli | 16 |

| Aminoguanidine hydrazone derivatives 10a, 10j, 10r-s | S. aureus | 4 |

| Aminoguanidine hydrazone derivatives 10a, 10j, 10r-s | E. coli | 4 |

Exploration of Antifungal Properties

The exploration of guanidine derivatives has extended to their potential as antifungal agents. researchgate.net While direct studies on N-benzyl-N-methylguanidine are limited, research on structurally related compounds provides valuable insights. For example, benzylsulfanyl-phenylguanidines have been shown to be significantly potent against multiple fungal pathogens. researchgate.net Similarly, novel benzamidine (B55565) derivatives have demonstrated promising antifungal activities in vivo, even when their in vitro activity was weak, suggesting a complex mode of action or metabolic activation. mdpi.com These findings underscore the potential of the guanidine core structure as a scaffold for the development of new antifungal therapies.

Mechanistic Insights into Bacterial Cell Component Targeting

The antibacterial mechanism of guanidine derivatives is believed to be multi-faceted, primarily involving the disruption of the bacterial cell envelope. nih.gov The cationic nature of the guanidinium (B1211019) group at physiological pH facilitates electrostatic interactions with the negatively charged components of bacterial cell membranes, such as phospholipids. nih.govpatsnap.com This interaction can lead to the disorganization of the membrane, increased permeability, and leakage of essential intracellular contents, ultimately resulting in cell death. patsnap.com

Beyond membrane disruption, some guanidine derivatives may have more specific intracellular targets. The essential bacterial cell division protein FtsZ has been identified as a potential target. nih.gov Compounds that inhibit FtsZ can disrupt the formation of the Z-ring, a critical step in bacterial cytokinesis, leading to filamentation and cell death. nih.gov This dual mechanism of action, targeting both the cell envelope and essential intracellular processes, makes benzylguanidine derivatives attractive candidates for further development as antibacterial agents that may be less prone to the development of resistance.

Antiparasitic Research and Therapeutic Potential

The therapeutic utility of guanidine-containing compounds extends to the realm of parasitic diseases. While specific data on this compound is not extensively available, research on related benzimidazole-based derivatives highlights the potential of this chemical class. nih.gov These compounds are being investigated for their activity against a range of protozoan parasites responsible for diseases such as malaria, leishmaniasis, and trypanosomiasis. nih.gov The mechanism of action for some of these compounds involves binding to the minor groove of parasitic DNA, thereby interfering with DNA replication and other essential cellular processes. nih.gov The structural similarities between these compounds and N-benzylguanidine suggest that the latter could also possess antiparasitic properties worthy of investigation.

Enzyme Modulation and Inhibition Studies

The N-benzyl moiety is a common feature in various biologically active molecules, including enzyme inhibitors. This has prompted investigations into the potential of N-benzylguanidine derivatives to modulate the activity of key enzymes involved in physiological and pathological processes.

Acetylcholinesterase (AChE) Inhibition by N-Benzyl Derivatives

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov Several studies have demonstrated that N-benzyl derivatives can act as potent AChE inhibitors. nih.gov For example, N-benzyltetrahydroprotoberberine alkaloids have been designed and evaluated as AChE inhibitors, with docking studies indicating that the N-benzyl group plays a crucial role in binding to the active site of the enzyme. nih.gov The biological results from these studies showed that N-benzyl derivatives were more active than their O-benzyl counterparts, suggesting that the quaternary nitrogen is key for AChE inhibition. nih.gov This highlights the potential of the N-benzyl structural motif, as found in this compound, for the rational design of novel AChE inhibitors.

Histone Deacetylase (HDAC) Inhibition

The role of this compound as a potential inhibitor of histone deacetylases (HDACs) is an area of scientific inquiry. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones. youtube.com This deacetylation process leads to a more condensed chromatin structure, generally associated with transcriptional repression. youtube.com The inhibition of HDACs can result in histone hyperacetylation, leading to a more relaxed chromatin state and the reactivation of silenced genes, including tumor suppressor genes. nih.gov

While the direct inhibitory effects of this compound on specific HDAC isoforms are not extensively detailed in publicly available literature, the broader class of compounds containing a benzyl moiety has been investigated for HDAC inhibition. For instance, various N-benzyl piperidine (B6355638) derivatives have been synthesized and evaluated as potent HDAC inhibitors. nih.gov Similarly, N-benzylpyrimidin-2-amine derivatives have also been designed and shown to exhibit HDAC inhibitory activity. nih.gov These studies suggest that the benzyl group can be a key pharmacophoric feature for interaction with the HDAC active site. However, specific enzymatic assay data, such as IC50 values for this compound against different HDACs, remains to be elucidated through direct experimental investigation.

Nitric Oxide Synthase (NOS) Modulation

Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. nih.gov There are three main isoforms of NOS: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). nih.gov The regulation of NOS activity is complex and isoform-specific. For instance, the activity of nNOS and eNOS is regulated by calcium and calmodulin, while iNOS expression is typically induced by inflammatory stimuli and its activity is largely calcium-independent. nih.gov

Currently, there is a lack of specific research data detailing the modulatory effects of this compound on the activity of any of the NOS isoforms. The potential for this compound to either enhance or inhibit NO production would depend on its specific interactions with the enzyme's catalytic domain or its allosteric regulatory sites. Further enzymatic assays are required to determine if this compound acts as an inhibitor, activator, or has no effect on nNOS, iNOS, or eNOS.

Investigation of Signal Peptidase Inhibition

Signal peptidases are essential enzymes that cleave signal peptides from newly synthesized proteins, a crucial step in protein translocation across biological membranes. nih.govplos.orgresearchgate.net The inhibition of specific signal peptidases, such as those in pathogenic organisms or those involved in diseases like hepatitis C, is a potential therapeutic strategy. nih.govplos.orgresearchgate.net

As of the current body of scientific literature, there are no published studies specifically investigating the inhibitory activity of this compound against signal peptidases. Determining whether this compound can interact with the active site of these proteases and prevent the cleavage of their substrates would necessitate targeted in vitro enzymatic assays.

Cellular Pathway and Molecular Interaction Analysis

Understanding how a compound interacts with cellular machinery provides crucial insights into its potential biological effects. This section explores the theoretical and potential interactions of this compound with key cellular pathways and molecules.

Redox Cycling and Reactive Oxygen Species (ROS) Generation

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. nih.govnih.gov An imbalance between ROS production and the cell's antioxidant defense mechanisms can lead to oxidative stress, which is implicated in various diseases. nih.govnih.gov Some chemical compounds can undergo redox cycling, a process where they are repeatedly reduced and oxidized, leading to the transfer of electrons to molecular oxygen and the generation of superoxide (B77818) radicals and other ROS. nih.gov

There is no direct evidence from published studies to suggest that this compound engages in redox cycling or directly leads to the generation of ROS. However, the chemical structure of a compound dictates its potential to participate in such reactions. Future studies employing techniques like electron paramagnetic resonance (EPR) spectroscopy would be necessary to definitively assess the capacity of this compound to induce ROS production in cellular systems.

Modulation of Intracellular Signaling Pathways (e.g., JNK/p38MAPK-MK2, NF-κB)

The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, along with the nuclear factor-kappa B (NF-κB) signaling cascade, are central regulators of cellular responses to stress, inflammation, and apoptosis. nih.govnih.gov These pathways involve a series of protein kinases that phosphorylate and activate downstream targets, including transcription factors that regulate the expression of numerous genes. nih.govnih.gov

Specific data on the modulation of the JNK/p38MAPK-MK2 or NF-κB pathways by this compound is not currently available. Investigating the effect of this compound on the phosphorylation status of key proteins within these cascades, such as JNK, p38, and IκBα, would be required to determine its influence on these critical cellular signaling networks.

DNA Binding Studies and Interaction Modes (e.g., Intercalation)

The interaction of small molecules with DNA can have profound effects on cellular processes such as replication, transcription, and DNA repair. One important mode of interaction is intercalation, where a planar molecule inserts itself between the base pairs of the DNA double helix. nih.govnih.gov The presence of a benzyl group in a molecule can, in some contexts, facilitate DNA binding and intercalation. nih.gov For instance, studies on monomeric daunorubicin (B1662515) derivatives have shown that a benzyl moiety can influence DNA binding affinity. nih.gov

Neuroprotective Activities in Cellular Models

Direct in vitro studies focusing specifically on the neuroprotective activity of this compound are not extensively documented in the reviewed literature. However, research into the broader class of substituted guanidine derivatives indicates a significant potential for neuroprotection, primarily through the modulation of the N-methyl-D-aspartate (NMDA) receptor.

A study investigating a series of substituted guanidines demonstrated that these compounds can protect cortical neurons from glutamate-induced toxicity in vitro. nih.gov The mechanism underlying this protection was strongly correlated with their affinity for the ionophore site of the NMDA receptor, for which they act as antagonists. nih.gov The neuroprotective efficacy of the tested guanidine derivatives was directly proportional to their NMDA receptor ion-channel site affinity, while no such correlation was found with their binding to sigma receptors. nih.gov This suggests that the neuroprotective action of this class of compounds is mediated by their ability to block glutamate-induced excitotoxicity. nih.gov

The research highlights that structural modifications, such as unsymmetrical substitutions on the guanidine moiety, can enhance affinity for the NMDA receptor ion-channel site, thereby improving neuroprotective potency. nih.gov

Table 1: In Vitro Neuroprotective and Receptor Binding Activity of Substituted Guanidine Derivatives

| Activity Assessed | Model System | Potency Range |

| Neuroprotection | Glutamate-induced injury in cortical neurons | EC₅₀ = 0.38 to 28.25 µM |

| NMDA Receptor Binding | Displacement of [³H]dizocilpine (MK-801) | IC₅₀ = 37.3 nM to 12.7 µM |

| Data sourced from a study on a series of 14 substituted guanidine derivatives. nih.gov |

Antioxidant Activity Investigations

While specific antioxidant assays for this compound are not detailed in the surveyed literature, studies on its core components, methylguanidine (B1195345) and guanidine, provide insight into its potential for free-radical scavenging.

In vitro investigations using luminol-enhanced chemiluminescence have demonstrated that both methylguanidine and guanidine possess direct antioxidant properties. nih.govnih.gov These compounds have shown the ability to scavenge various reactive oxygen and nitrogen species, including hydrogen peroxide (H₂O₂), hypochlorous acid (HOCl), and peroxynitrite. nih.govnih.gov Methylguanidine, in particular, also exhibits scavenging activity against the highly reactive hydroxyl radical. nih.govnih.gov The antioxidant action is concentration-dependent. nih.gov For instance, at a concentration of 1 mM, methylguanidine was found to inhibit HOCl-induced chemiluminescence by 50% and H₂O₂-induced chemiluminescence by 26%. nih.gov Guanidine demonstrated similar, though generally less potent, scavenging activities against H₂O₂ and HOCl but was not effective against the hydroxyl radical. nih.gov

Further research into other guanidine derivatives, such as guanylthiourea, has confirmed antioxidant potential in various standard assays, including the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assays. researchgate.net This suggests that the guanidine group can serve as a key pharmacophore in the design of antioxidant compounds.

Table 2: In Vitro Radical Scavenging Activity of Guanidine and Methylguanidine

| Reactive Species | Compound (at 1 mM) | Inhibition of Luminol-Enhanced Chemiluminescence |

| **Hydrogen Peroxide (H₂O₂) ** | Methylguanidine | 26% |

| Guanidine | 15% | |

| Hypochlorous Acid (HOCl) | Methylguanidine | 50% |

| Guanidine | 29% | |

| Hydroxyl Radical | Methylguanidine | 25% |

| Guanidine | 2% (not significant) | |

| Data derived from cell-free luminol-enhanced chemiluminescence assays. nih.govnih.gov |

Advanced Analytical Methodologies for Characterization and Mechanistic Elucidation

Spectroscopic Techniques for Structural Confirmation and Analysis

Spectroscopy is indispensable for probing the molecular structure of N-Benzyl-N-Methylguanidine, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen nuclei (protons). While a publicly available, experimentally verified ¹H-NMR spectrum for this compound is not readily found in the provided search results, the expected signals can be predicted based on its molecular structure and data from analogous compounds such as N-methylbenzylamine and N-benzylaniline. rsc.orgrsc.orgchemicalbook.com

The protons of the benzyl (B1604629) group's methylene (B1212753) (-CH₂) adjacent to the nitrogen atom are diastereotopic due to the chiral nature of the molecule, which can lead to separate signals with geminal coupling. researchgate.net The expected ¹H-NMR spectral data would feature distinct signals corresponding to the aromatic protons of the benzyl ring, the methylene protons, the methyl protons, and the protons of the guanidine (B92328) group.

A summary of predicted ¹H-NMR chemical shifts for this compound is presented below.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | ~7.2 - 7.4 | Multiplet | 5H |

| Methylene (CH₂) | ~4.4 | Singlet/Doublet | 2H |

| Methyl (CH₃) | ~2.9 | Singlet | 3H |

| Guanidine (NH, NH₂) | Broad, variable | Singlet (broad) | 3H |

Note: The exact chemical shifts and multiplicities can vary based on the solvent and instrument frequency.

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. It can also be used to deduce structural information through fragmentation analysis. Various MS techniques are applicable.

Electron Ionization (EI) MS: This technique involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. For the related compound Benzylguanidine, the top mass-to-charge ratio (m/z) peaks observed in GC-MS analysis are at 106 and 149. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique separates the compound from a mixture using HPLC before it enters the mass spectrometer. LC-MS is particularly useful for analyzing polar and non-volatile compounds like guanidines. nih.gov LC-MS/MS methods have been successfully developed for related compounds like O⁶-benzylguanine, demonstrating the utility of this approach for quantification in complex matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. GC-MS has been used to analyze related structures like Benzylguanidine. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula. The monoisotopic mass of the uncharged this compound molecule is 163.11095 Da. uni.lu

Tandem Mass Spectrometry (MS/MS): This technique involves multiple stages of mass analysis and is used for detailed structural elucidation by analyzing the fragmentation patterns of a selected precursor ion.

Predicted collision cross section (CCS) values and m/z for various adducts of this compound have been calculated, which are crucial for identification in advanced MS techniques. uni.lu

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

| [M+H]⁺ | 164.11823 | 135.9 |

| [M+Na]⁺ | 186.10017 | 141.0 |

| [M-H]⁻ | 162.10367 | 140.4 |

| [M+NH₄]⁺ | 181.14477 | 155.9 |

| [M+K]⁺ | 202.07411 | 140.0 |

| [M]⁺ | 163.11040 | 132.4 |

Data sourced from PubChem predictions. uni.lu

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, characteristic absorption bands would be expected for the N-H, C=N, C-N, and aromatic C-H bonds. While a specific spectrum for the compound was not found, IR spectra for related molecules like N-methylbenzylamine are available, showing characteristic peaks for the functional groups they share. nist.gov

| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) |

| Guanidinium (B1211019) Group | N-H stretch | 3100 - 3500 (broad) |

| Guanidinium Group | C=N stretch | 1600 - 1690 |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Methylene/Methyl | C-H stretch | 2850 - 3000 |

| Amine | C-N stretch | 1000 - 1350 |